

An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester

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Compound of Interest

Compound Name: Bromoacetic-PEG2-NHS ester

Cat. No.: B15073543

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Introduction

Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, proteomics, and drug discovery. This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use. The molecule features two reactive ends: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, and a bromoacetyl group that specifically targets sulfhydryl groups. These reactive moieties are separated by a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.

Chemical Properties and Structure

The definitive chemical identity of Bromoacetamido-PEG2-NHS ester is crucial for its precise application. Based on consistent vendor information, the key properties are summarized below.



Property	Value	Reference	
Chemical Formula	C13H19BrN2O7	[1]	
Molecular Weight	395.21 g/mol [1]		
CAS Number	1353011-78-5	[1]	
Appearance	Solid		
Purity	Typically >95% [1]		
Solubility	Soluble in DMF and DMSO	[2][3]	
Storage Conditions	-20°C, desiccated	[1][4]	

Reaction Mechanisms

Bromoacetamido-PEG2-NHS ester's utility stems from its two distinct reactive groups, enabling sequential or simultaneous conjugation to different functional groups on biomolecules.

Amine Reaction via NHS Ester

The NHS ester moiety reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This reaction is highly pH-dependent, with optimal reactivity occurring in the pH range of 7.0-8.5.[3][5] At lower pH, the amine group is protonated, reducing its nucleophilicity. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[3]

Sulfhydryl Reaction via Bromoacetyl Group

The bromoacetyl group reacts with sulfhydryl groups, found in cysteine residues, through a nucleophilic substitution reaction. This forms a stable thioether bond. The bromide ion serves as a good leaving group, facilitating this reaction.[1][4]

Applications in Research and Drug Development

The dual reactivity of Bromoacetamido-PEG2-NHS ester makes it a versatile tool in several key research areas.



Bioconjugation and Protein Labeling

This crosslinker is extensively used to label proteins, antibodies, and other biomolecules. For instance, an antibody can be labeled at its lysine residues via the NHS ester, and the resulting complex can then be conjugated to a cysteine-containing peptide or small molecule through the bromoacetyl group. The PEG spacer enhances the solubility of the resulting conjugate.[1][4]

Proteolysis Targeting Chimeras (PROTACs)

A significant application of Bromoacetamido-PEG2-NHS ester is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. This crosslinker can serve as the linker component connecting the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols General Protocol for Protein Labeling with NHS Ester

This protocol outlines the general steps for conjugating the NHS ester moiety of Bromoacetamido-PEG2-NHS ester to a primary amine on a protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[5]
- Bromoacetamido-PEG2-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][5]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis equipment for purification[5]

Procedure:

 Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS.[5]



- Reagent Preparation: Immediately before use, dissolve the Bromoacetamido-PEG2-NHS
 ester in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).[5] The NHS ester
 is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.[2]
 [5]
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester.
 Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[5]

Quantitative Data on NHS Ester Reactivity

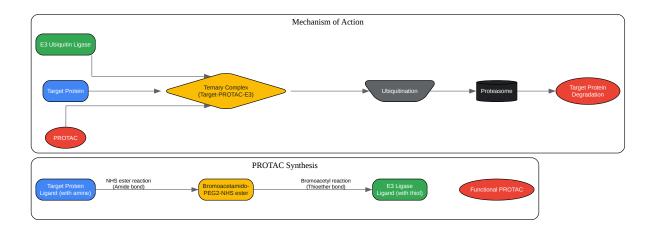


Parameter	Condition	Observation	Reference
Optimal pH for Amine Reaction	рН 7.0 - 8.5	Reaction with primary amines is most efficient.	[3][5]
NHS Ester Hydrolysis	Aqueous solution, pH	Hydrolyzes within hours.	[2]
NHS Ester Hydrolysis	Aqueous solution, pH 9	Hydrolyzes within minutes.	[2]
Reaction Time	Room Temperature	Typically 30-60 minutes for sufficient conjugation.	
Molar Excess	10-50 fold	Recommended starting range for achieving desired labeling, requires empirical optimization.	

Visualizing Workflows PROTAC Synthesis and Action Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like Bromoacetamido-PEG2-NHS ester and the subsequent mechanism of action.





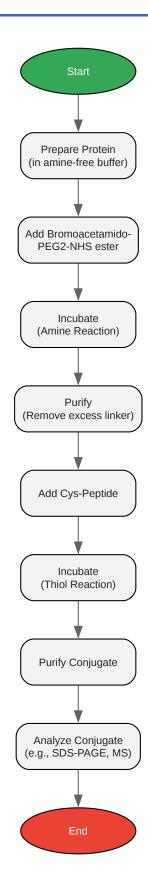
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Caption: Workflow of PROTAC synthesis and its mechanism of action.

Experimental Workflow for Protein-Peptide Conjugation

This diagram outlines a typical experimental workflow for conjugating a protein to a peptide using Bromoacetamido-PEG2-NHS ester.





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Caption: Experimental workflow for protein-peptide conjugation.



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